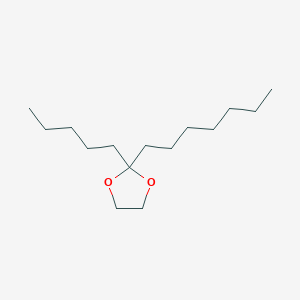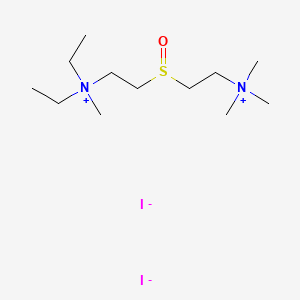
Ammonium, N,N-diethyl-N,N',N',N'-tetramethyl-N,N'-sulfinyldiethylenedi-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, resulting in a positively charged ion. This particular compound is notable for its unique structure, which includes both diethyl and tetramethyl groups, as well as a sulfinyl group and diiodide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
Starting Materials: Tertiary amine (e.g., N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-) and an alkyl halide (e.g., methyl iodide).
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 50°C) to facilitate the quaternization process.
Product Isolation: The resulting quaternary ammonium salt is isolated by filtration or precipitation, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or distillation, to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ions can be substituted with other halides or nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium chloride (NaCl), potassium bromide (KBr).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers, as well as in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide primarily involves its interaction with biological membranes. The positively charged quaternary ammonium ion can bind to negatively charged components of cell membranes, leading to disruption of membrane integrity and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can act as a phase-transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups.
Tetraethylammonium iodide: Another quaternary ammonium salt with four ethyl groups.
N,N-Dimethyl-N,N’-diethyl-N,N’-sulfinyldiethylenedi-, diiodide: A compound with a similar structure but different alkyl groups.
Uniqueness
Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is unique due to its combination of diethyl and tetramethyl groups, as well as the presence of a sulfinyl group. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. Additionally, the presence of the sulfinyl group allows for further functionalization through oxidation or reduction reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63977-39-9 |
|---|---|
Molekularformel |
C12H30I2N2OS |
Molekulargewicht |
504.26 g/mol |
IUPAC-Name |
diethyl-methyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C12H30N2OS.2HI/c1-7-14(6,8-2)10-12-16(15)11-9-13(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BDMWAACMYKFTRK-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(CC)CCS(=O)CC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


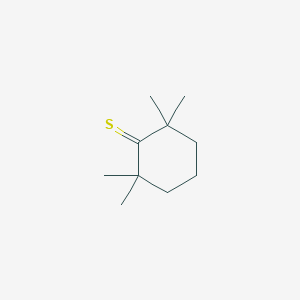
![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)


![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,3a,4,5-hexahydro-6H-indol-6-one](/img/structure/B14498539.png)
![Diethyl {[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methyl}phosphonate](/img/structure/B14498549.png)
![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
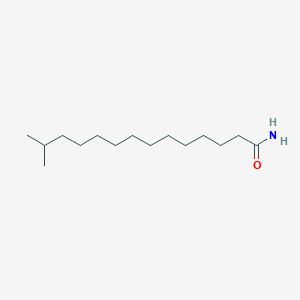
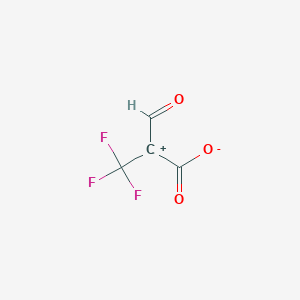
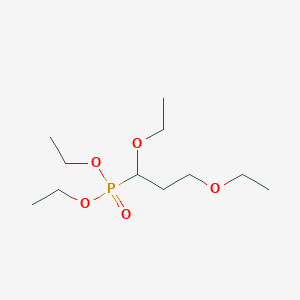

![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
